4-(ethanesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
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Description
4-(ethanesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C17H15N3O3S2 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.05548370 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of CHEMBL2098433, also known as GSK1073731A, TCMDC-142577, or 4-(ethanesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide, is the essential malarial kinase PfCLK3 . This kinase plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
The compound interacts with its target, PfCLK3, by inhibiting its activity. The co-crystal structure of PfCLK3 with the reversible inhibitor TCMDC-135051 facilitated the rational design of covalent inhibitors of this validated drug target . The compound binds to the kinase and inhibits its function, thereby disrupting the normal life cycle of the malaria parasite .
Biochemical Pathways
The inhibition of PfCLK3 affects the RNA splicing pathways in the malaria parasite. This disruption in RNA splicing affects the downstream processes, including protein synthesis, which is crucial for the survival and proliferation of the parasite .
Result of Action
The result of the compound’s action is the inhibition of the malarial parasite’s growth and proliferation. By targeting and inhibiting PfCLK3, the compound disrupts the parasite’s RNA splicing and protein synthesis, leading to the death of the parasite .
Biochemical Analysis
Biochemical Properties
CHEMBL2098433 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been observed to interact with the NOG protein and influence the expression of genes such as A1BG and A2M .
Cellular Effects
CHEMBL2098433 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to result in increased expression of the AAK1 mRNA when co-treated with the NOG protein .
Molecular Mechanism
At the molecular level, CHEMBL2098433 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been observed to result in increased expression of the AARS1 protein when co-treated with LDN 193189 and FGF2 protein .
Metabolic Pathways
CHEMBL2098433 is involved in various metabolic pathways, interacting with enzymes or cofactors. It could also affect metabolic flux or metabolite levels . For instance, it has been observed to result in increased expression of the AAK1 mRNA when co-treated with the NOG protein .
Transport and Distribution
CHEMBL2098433 is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation . For example, it has been observed to result in increased expression of the AAK1 mRNA when co-treated with the NOG protein .
Properties
IUPAC Name |
4-ethylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-2-25(22,23)13-8-6-12(7-9-13)16(21)20-17-19-15(11-24-17)14-5-3-4-10-18-14/h3-11H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSOTKWEUSESOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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